molecular formula C20H20ClNO3S B15037594 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 4-chlorobenzoate

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 4-chlorobenzoate

Cat. No.: B15037594
M. Wt: 389.9 g/mol
InChI Key: CTGFAFMNPSAKTN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methoxy group, and a chlorobenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-nitrophenol with piperidine-1-carbothioyl chloride under basic conditions to form the intermediate 2-methoxy-5-(piperidine-1-carbothioyl)phenol. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy and chlorobenzoate groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate
  • 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate

Uniqueness

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C20H20ClNO3S/c1-24-17-10-7-15(19(26)22-11-3-2-4-12-22)13-18(17)25-20(23)14-5-8-16(21)9-6-14/h5-10,13H,2-4,11-12H2,1H3

InChI Key

CTGFAFMNPSAKTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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